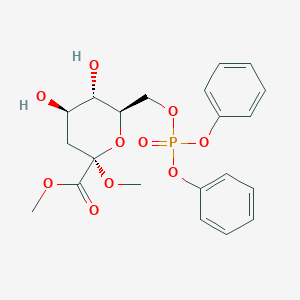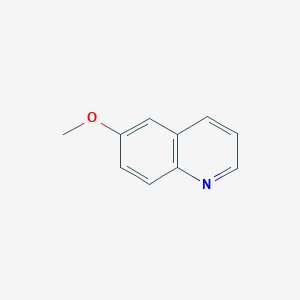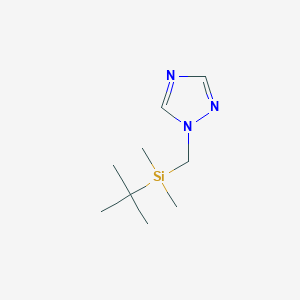
Triethylmethylammonium hydroxide
Descripción general
Descripción
Triethylmethylammonium hydroxide is a compound with the linear formula (C2H5)3N(OH)CH3 . It is commonly encountered in the form of a 20 wt. % solution in water . It is used to adjust the pH of the reaction mixture in the synthesis of H2VOPO4, which in turn is used to synthesize a vanadium phosphate named ε-VOPO4 . It can also be used to prepare ionic liquids with amino acid anions, exhibiting bipolar solvent properties .
Chemical Reactions Analysis
Triethylmethylammonium hydroxide is used to adjust the pH of the reaction mixture in the synthesis of H2VOPO4 . This compound is then used to synthesize a vanadium phosphate named ε-VOPO4 . It can also be used to prepare ionic liquids with amino acid anions .Physical And Chemical Properties Analysis
Triethylmethylammonium hydroxide is a liquid with a refractive index of n20/D 1.373. It has a boiling point of 102 °C and a density of 1.011 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Vanadium Phosphate (ε-VOPO₄)
TEMAH is utilized in the synthesis of H₂VOPO₄ , which is a precursor for creating a vanadium phosphate known as ε-VOPO₄ . This compound is of interest due to its potential applications in energy storage systems , particularly as a cathode material for lithium-ion batteries . The role of TEMAH in this process is to adjust the pH of the reaction mixture, which is crucial for the formation of the desired phosphate structure.
Preparation of Ionic Liquids with Amino Acid Anions
Researchers have explored the use of TEMAH for preparing ionic liquids that contain amino acid anions . These ionic liquids exhibit bipolar solvent properties and are being studied for their potential use in various chemical synthesis processes and separation techniques due to their unique solvation abilities.
Catalyst in Energy Conversion
Transition metal-based nanomaterials (TMNs), including metal hydroxides like TEMAH, are being investigated for their use as catalysts in energy conversion processes . Specifically, they are considered for applications in water splitting to produce hydrogen, a clean energy carrier. The efficiency of TEMAH in catalyzing such reactions could significantly impact the development of sustainable energy technologies.
Safety and Hazards
Mecanismo De Acción
Target of Action
Triethylmethylammonium hydroxide (TEMAH) is a quaternary ammonium compound . Its primary targets are the pH levels of reaction mixtures in various chemical syntheses . It is used to adjust the pH of the reaction mixture, which plays a crucial role in the synthesis of various compounds .
Mode of Action
TEMAH interacts with its targets by acting as a pH adjuster . It can increase the pH of a reaction mixture, thereby facilitating the synthesis of various compounds . For instance, it is used in the synthesis of H2VOPO4, which is further used to synthesize a vanadium phosphate named ε-VOPO4 .
Biochemical Pathways
It is known that temah plays a key role in the synthesis of various compounds, such as ε-vopo4 . The downstream effects of these syntheses depend on the specific compounds being synthesized and their respective roles in various biochemical processes.
Pharmacokinetics
Given its use in chemical syntheses, it is likely that its bioavailability is influenced by factors such as concentration, temperature, and the presence of other compounds in the reaction mixture .
Result of Action
The result of TEMAH’s action is the successful synthesis of various compounds . For instance, it facilitates the synthesis of ε-VOPO4 by adjusting the pH of the reaction mixture . The molecular and cellular effects of TEMAH’s action depend on the specific compounds being synthesized and their respective roles in various biochemical processes.
Action Environment
The action, efficacy, and stability of TEMAH are influenced by various environmental factors. These include the concentration of TEMAH in the reaction mixture, the temperature of the reaction, and the presence of other compounds in the mixture . Adjusting these factors can optimize the effectiveness of TEMAH in facilitating chemical syntheses .
Propiedades
IUPAC Name |
triethyl(methyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJRRCSBKZOLPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562588 | |
| Record name | N,N-Diethyl-N-methylethanaminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109334-81-8 | |
| Record name | Methyltriethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109334-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N-methylethanaminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Triethylmethylammonium hydroxide investigated as a potential alternative to potassium hydroxide for alkali conditioning of amidoxime-based adsorbents in uranium extraction?
A1: The research aimed to identify alkali conditioning agents that could enhance the performance of amidoxime-based adsorbents while potentially offering cost advantages over potassium hydroxide (KOH) []. Triethylmethylammonium hydroxide, alongside other inorganic and organic bases, was investigated for its ability to influence uranium adsorption capacity and selectivity.
Q2: Did the study find Triethylmethylammonium hydroxide to be a superior alkali conditioning agent compared to potassium hydroxide for uranium adsorption from seawater?
A2: While the study explored Triethylmethylammonium hydroxide as a potential alternative, the results indicated that sodium hydroxide (NaOH) emerged as a more promising candidate []. NaOH demonstrated higher uranium uptake capacity and selectivity compared to both KOH and Triethylmethylammonium hydroxide. The research concluded that NaOH could be a more cost-effective alkali conditioning reagent for enhancing uranium adsorption from seawater using amidoxime-based adsorbents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



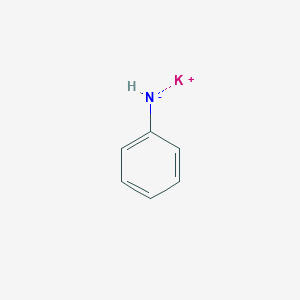


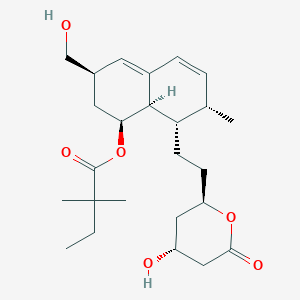

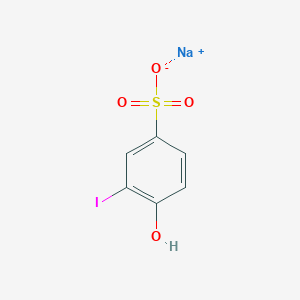

![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
